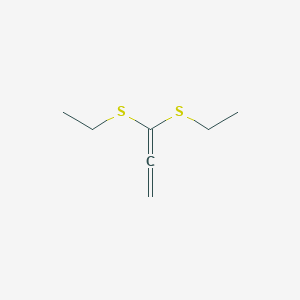
1,1-Bis(ethylsulfanyl)propadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(ethylsulfanyl)propadiene is an organic compound characterized by the presence of two ethylsulfanyl groups attached to a propadiene backbone. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfanyl)propadiene typically involves the deprotonation of a [2,2-bis(ethylsulfanyl)vinyl]triphenylphosphonium salt followed by a reaction with diarylketenes . This method yields the desired compound in moderate yields. The reaction conditions often require an inert atmosphere, such as argon, and the use of anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, would likely be applied to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(ethylsulfanyl)propadiene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with LiAlH₄ can produce thiols.
Aplicaciones Científicas De Investigación
1,1-Bis(ethylsulfanyl)propadiene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(ethylsulfanyl)propadiene involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The pathways involved often include the formation of reactive intermediates that can further react with other molecules, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(methylsulfanyl)propadiene: Similar structure but with methyl groups instead of ethyl groups.
1,1-Bis(propylsulfanyl)propadiene: Similar structure but with propyl groups instead of ethyl groups.
1,1-Bis(ethylsulfanyl)ethane: Similar structure but with an ethane backbone instead of propadiene.
Uniqueness
1,1-Bis(ethylsulfanyl)propadiene is unique due to its specific combination of ethylsulfanyl groups and a propadiene backbone, which imparts distinct chemical properties
Propiedades
Número CAS |
79159-22-1 |
|---|---|
Fórmula molecular |
C7H12S2 |
Peso molecular |
160.3 g/mol |
InChI |
InChI=1S/C7H12S2/c1-4-7(8-5-2)9-6-3/h1,5-6H2,2-3H3 |
Clave InChI |
JPOCQMORJSUXME-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=C=C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


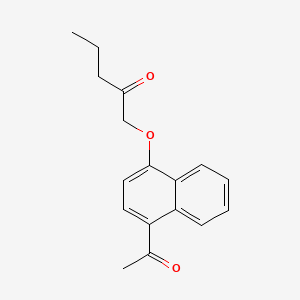
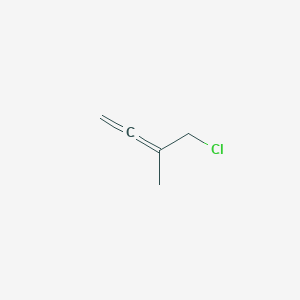
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)

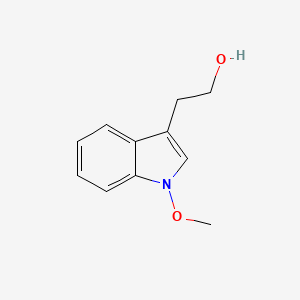

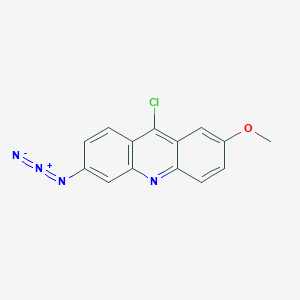
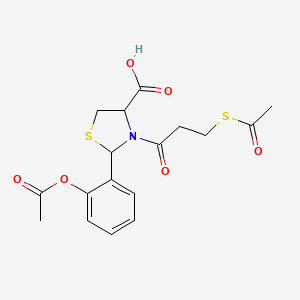
![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
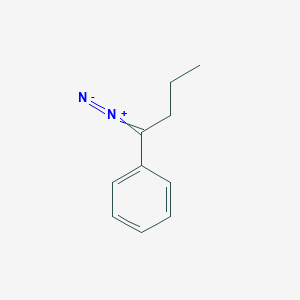
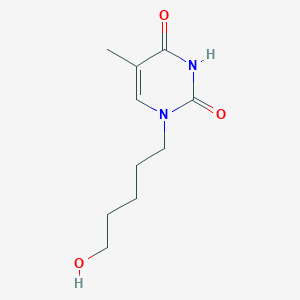
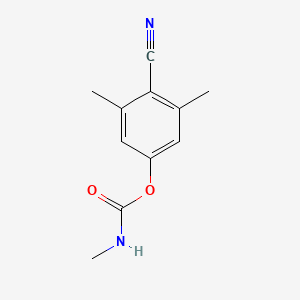
![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
